Home > Products > Screening Compounds P62066 > 3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one
3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one - 2034303-05-2

3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one

Catalog Number: EVT-3042710
CAS Number: 2034303-05-2
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Gefitinib

  • Compound Description: Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. It provides significant clinical benefits but is known to cause severe adverse events due to its inhibition of wild-type EGFR. []

Erlotinib

  • Compound Description: Similar to Gefitinib, Erlotinib is another first-generation EGFR TKI utilized for treating NSCLC patients with activating EGFR mutations. It also suffers from causing adverse effects because of its inhibitory action on wild-type EGFR. []

PF-06459988

  • Compound Description: This compound represents a third-generation irreversible inhibitor designed to target T790M-containing EGFR mutants, which are commonly associated with resistance to first-generation EGFR inhibitors. PF-06459988 exhibits high potency and selectivity towards the double mutant EGFRs (L858R/T790M, Del/T790M) while demonstrating minimal activity against wild-type EGFR. []

Ibrutinib

  • Compound Description: Initially developed as a Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib was later found to possess moderate activity against EGFR T790M mutants. This discovery led to the development of novel EGFR inhibitors based on Ibrutinib's core pharmacophore, aiming to target drug-resistant EGFR mutations. []

CHMFL-EGFR-202 (Compound 19)

  • Compound Description: CHMFL-EGFR-202, also identified as compound 19 in the study, is a novel irreversible EGFR inhibitor derived from the core pharmacophore of Ibrutinib. It exhibits potent inhibition against both primary and drug-resistant EGFR mutants while demonstrating good selectivity against a wide range of kinases. []

6. (2Z)-3-(4-Chloroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one [], (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one [], (2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one [], (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one [], (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)but-2-en-1-one [].

  • Compound Description: These five compounds represent a series of structurally similar chalcone derivatives containing a pyrazole moiety. Their structures are elucidated using X-ray crystallography and demonstrate diverse supramolecular assemblies based on various non-covalent interactions. [, , , , ]

3-(5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-yl)-1-(furan-2-yl)prop-2-en-1-one

  • Compound Description: This compound is a pyrazole-fused hybrid chalcone synthesized and characterized for its antioxidant properties. Its structure combines a pyrazole ring, a chalcone linker, and a furan ring, demonstrating moderate free radical scavenging activity in DPPH assays. []

Properties

CAS Number

2034303-05-2

Product Name

3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one

IUPAC Name

3-methyl-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]but-2-en-1-one

Molecular Formula

C15H21N3O2

Molecular Weight

275.352

InChI

InChI=1S/C15H21N3O2/c1-11(2)9-15(19)18-8-4-5-13(10-18)20-14-6-7-16-12(3)17-14/h6-7,9,13H,4-5,8,10H2,1-3H3

InChI Key

JYFRINFMTXHPIO-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=C(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.